molecular formula C9H7FO3 B6599806 2-acetyl-5-fluorobenzoic acid CAS No. 1824368-36-6

2-acetyl-5-fluorobenzoic acid

Cat. No.: B6599806
CAS No.: 1824368-36-6
M. Wt: 182.15 g/mol
InChI Key: SQVCSMGMWDNJRF-UHFFFAOYSA-N
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Description

2-Acetyl-5-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids It is characterized by the presence of an acetyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its simplicity and the absence of transition metals.

Another method involves the use of 4-fluoroaniline as a starting material. The process includes condensation with hydrated chloral and oxammonium hydrochloride to obtain N-(4-fluorophenyl)-2-(hydroxyimide) acetamide, followed by cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone. Finally, oxidation under alkaline conditions yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction parameters such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

2-Acetyl-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The acetyl group can undergo metabolic transformations, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic acid: Similar in structure but lacks the acetyl group.

    2-Acetylbenzoic acid: Similar but without the fluorine atom.

    5-Fluorobenzoic acid: Similar but with the fluorine atom in a different position.

Uniqueness

2-Acetyl-5-fluorobenzoic acid is unique due to the combined presence of both the acetyl and fluorine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-acetyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5(11)7-3-2-6(10)4-8(7)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVCSMGMWDNJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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